![molecular formula C13H13BrN2OS2 B5738434 N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5738434.png)
N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide
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Overview
Description
N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a hydrazone derivative, which is a class of compounds that has been extensively studied for their biological activities.
Mechanism of Action
The exact mechanism of action of N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Studies have reported that N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, the compound has been evaluated for its anti-microbial activity and has shown promising results against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. However, the compound has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide. One of the potential areas of research is the development of novel derivatives of the compound with improved biological activities. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential use in the treatment of various diseases. The compound's potential use in drug delivery systems and its toxicity profile also require further investigation.
Conclusion:
N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide is a promising hydrazone derivative that has shown potential therapeutic applications. The compound's anti-cancer, anti-inflammatory, and anti-microbial activities make it a promising candidate for further research. However, more studies are needed to fully understand the compound's mechanism of action and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide can be achieved through various methods. One of the commonly used methods involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 4-ethyl-5-methylthiosemicarbazide in the presence of a suitable catalyst. The reaction yields the desired hydrazone derivative in good yield.
Scientific Research Applications
N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has also been evaluated for its potential use in the treatment of neurodegenerative disorders.
properties
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-ethyl-5-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS2/c1-3-10-8(2)18-7-11(10)13(17)16-15-6-9-4-5-12(14)19-9/h4-7H,3H2,1-2H3,(H,16,17)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDKHDZVGZEYDN-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NN=CC2=CC=C(S2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC=C1C(=O)N/N=C/C2=CC=C(S2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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